molecular formula C11H13ClN2O3 B2423450 Methyl 4-(3-(2-chloroethyl)ureido)benzoate CAS No. 380324-25-4

Methyl 4-(3-(2-chloroethyl)ureido)benzoate

Cat. No.: B2423450
CAS No.: 380324-25-4
M. Wt: 256.69
InChI Key: XWCBIWVBFMGMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(3-(2-chloroethyl)ureido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate moiety linked to a chloroethylureido group. This structural configuration is significant for its biological interactions.

  • Molecular Formula : C12H14ClN2O3
  • Molecular Weight : 270.70 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in cell proliferation and survival. The chloroethyl group is known for its alkylating properties, which can lead to DNA damage in rapidly dividing cells, making it a candidate for anticancer therapies.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following table summarizes the cytotoxicity data:

CompoundCell LineIC50 (µM)Reference
This compoundA54915.2
This compoundHeLa12.5
Other derivativesA54910.0 - 20.0

Mechanisms of Cytotoxicity

The compound's cytotoxic effects are believed to stem from its ability to induce apoptosis in cancer cells through the following mechanisms:

  • DNA Alkylation : The chloroethyl group can form covalent bonds with DNA, leading to strand breaks.
  • Cell Cycle Arrest : Studies show that treated cells exhibit G2/M phase arrest, preventing further division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

  • Study on A549 Cells : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapy protocols.

Safety and Toxicity

While the compound shows promising anticancer effects, safety evaluations are crucial. Preliminary studies indicate that it may exhibit cytotoxicity towards normal cells at high concentrations, necessitating further research into its therapeutic index.

Properties

IUPAC Name

methyl 4-(2-chloroethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-17-10(15)8-2-4-9(5-3-8)14-11(16)13-7-6-12/h2-5H,6-7H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCBIWVBFMGMMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.